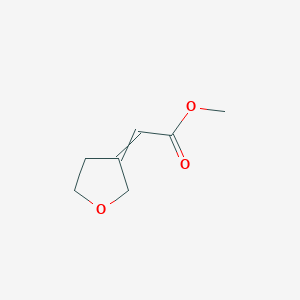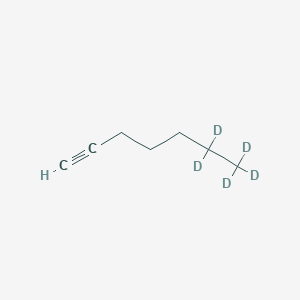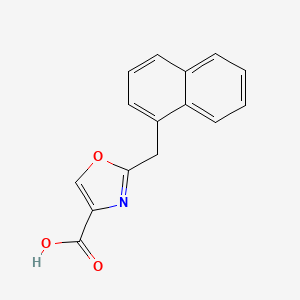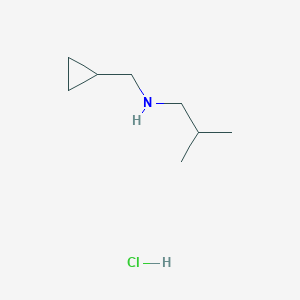
4,4'-Dihydroxybiphenyl-D8
Overview
Description
4,4’-Dihydroxybiphenyl-D8 is a deuterium-labeled derivative of 4,4’-Dihydroxybiphenyl. This compound is characterized by the presence of two hydroxyl groups attached to the fourth carbon of each benzene ring in the biphenyl structure. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics.
Mechanism of Action
Target of Action
It is a deuterium-labeled version of 4,4’-dihydroxybiphenyl , which suggests that it may interact with the same targets as its non-deuterated counterpart.
Mode of Action
4,4’-Dihydroxybiphenyl-D8, being a deuterium-labeled compound, is used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that deuterium-labeled compounds can be used to trace the metabolic pathways of their non-deuterated counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, its primary use is as a tracer in drug development and research .
Biochemical Analysis
Biochemical Properties
4,4’-Dihydroxybiphenyl-D8 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 4,4’-Dihydroxybiphenyl-D8 and these enzymes often involves hydroxylation reactions, where the compound acts as a substrate. Additionally, 4,4’-Dihydroxybiphenyl-D8 can bind to estrogen receptors, influencing the activity of these receptors and modulating gene expression related to estrogenic activity .
Cellular Effects
The effects of 4,4’-Dihydroxybiphenyl-D8 on various cell types and cellular processes are profound. In hepatocytes, it can alter the expression of genes involved in detoxification pathways, thereby affecting cellular metabolism. In breast cancer cells, 4,4’-Dihydroxybiphenyl-D8 has been shown to influence cell signaling pathways, particularly those related to estrogen receptor signaling. This can lead to changes in cell proliferation and apoptosis, highlighting its potential impact on cancer cell biology .
Molecular Mechanism
At the molecular level, 4,4’-Dihydroxybiphenyl-D8 exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the hydroxylation of the compound and subsequent metabolic transformations. This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, 4,4’-Dihydroxybiphenyl-D8 can modulate gene expression by interacting with nuclear receptors such as estrogen receptors, thereby influencing transcriptional activity and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dihydroxybiphenyl-D8 can change over time. The compound is relatively stable, but its degradation products can accumulate and affect long-term cellular functions. In vitro studies have shown that prolonged exposure to 4,4’-Dihydroxybiphenyl-D8 can lead to adaptive responses in cells, such as upregulation of detoxification enzymes. In vivo studies indicate that the compound’s stability and effects can vary depending on the biological matrix and environmental conditions .
Dosage Effects in Animal Models
The effects of 4,4’-Dihydroxybiphenyl-D8 in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including liver toxicity and disruption of endocrine functions. Studies in rodents have demonstrated that high doses of 4,4’-Dihydroxybiphenyl-D8 can lead to significant alterations in liver enzyme activities and hormone levels .
Metabolic Pathways
4,4’-Dihydroxybiphenyl-D8 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 4,4’-Dihydroxybiphenyl-D8 with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxybiphenyl-D8 can be synthesized by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.
Industrial Production Methods
Industrial production of 4,4’-Dihydroxybiphenyl involves several methods:
Oxidative Dimerization: 2,6-Di-tert-butylphenol is subjected to oxidative dimerization, followed by reduction and dealkylation.
Transalkylation: Phenol is transalkylated with an alkylbenzene, followed by dealkylation.
Sulfonation and Alkali Fusion: Biphenyl is sulfonated and then fused with alkali.
Halogenation and Hydrolysis: Biphenyl is halogenated, followed by hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxybiphenyl-D8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
4,4’-Dihydroxybiphenyl-D8 is used in a variety of scientific research applications:
Chemistry: It is used as an intermediate in the preparation of polyether liquid crystals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used as an antioxidant agent for rubber and latex.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.
4,4’-Dimethoxybiphenyl: This compound has methoxy groups instead of hydroxyl groups.
4,4’-Dimethylbiphenyl: This compound has methyl groups instead of hydroxyl groups.
Uniqueness
4,4’-Dihydroxybiphenyl-D8 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding the pharmacokinetics of drugs. The presence of hydroxyl groups also makes it highly reactive and suitable for various chemical transformations.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBEIPGXKNHFW-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)






![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)



![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
